molecular formula C9H7ClN4O2 B13755571 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol CAS No. 50643-39-5

3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol

Cat. No.: B13755571
CAS No.: 50643-39-5
M. Wt: 238.63 g/mol
InChI Key: GJZDKVVLCRMNJK-UHFFFAOYSA-N
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Description

3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol: is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group, a chloro group, and a phenol group attached to the triazine ring. It has various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol typically involves the selective substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with an amino group and a phenol group. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aniline to introduce the amino group, followed by the reaction with phenol to introduce the phenol group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Hydroxide ions, amines, and alcohols are common nucleophiles used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include hydroxylated triazines or alkylated triazines.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroquinones or other reduced derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol involves its interaction with molecular targets such as enzymes or receptors. The amino and phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The chloro group can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of scientific research and industry.

Properties

CAS No.

50643-39-5

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol

InChI

InChI=1S/C9H7ClN4O2/c10-7-12-8(11)14-9(13-7)16-6-3-1-2-5(15)4-6/h1-4,15H,(H2,11,12,13,14)

InChI Key

GJZDKVVLCRMNJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC(=N2)N)Cl)O

Origin of Product

United States

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